2-chloro-N-cyclooctyl-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-chloro-N-cyclooctyl-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a chloro group, a cyclooctyl group, and a carboxamide group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclooctyl-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions to form the thiazole ring.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Cyclooctyl Group: This step may involve the reaction of the thiazole intermediate with cyclooctylamine under appropriate conditions, such as heating in the presence of a base.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclooctyl-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-cyclooctyl-5-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclooctyl-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can inhibit or modulate the activity of the target. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-cyclohexyl-5-methyl-1,3-thiazole-4-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-chloro-N-cyclooctyl-1,3-thiazole-4-carboxamide: Lacks the methyl group at the 5-position.
2-chloro-N-cyclooctyl-5-ethyl-1,3-thiazole-4-carboxamide: Contains an ethyl group instead of a methyl group at the 5-position.
Uniqueness
2-chloro-N-cyclooctyl-5-methyl-1,3-thiazole-4-carboxamide is unique due to the combination of its chloro, cyclooctyl, and methyl groups, which confer specific steric and electronic properties. These features can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H19ClN2OS |
---|---|
Molecular Weight |
286.82 g/mol |
IUPAC Name |
2-chloro-N-cyclooctyl-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H19ClN2OS/c1-9-11(16-13(14)18-9)12(17)15-10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3,(H,15,17) |
InChI Key |
HAMQFYRKAZTNFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
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